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Compound of Interest

2-Amino-5,6-dimethyl-1H-
Compound Name:
pyrimidin-4-one

Cat. No.: B184719

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a substituted pyrimidine characterized by an
amino group at the C2 position and two methyl groups at the C5 and C6 positions.[3] Its
structure is foundational to its chemical behavior and biological potential. A crucial aspect of
this molecule is its existence in tautomeric forms, primarily the keto (-one) and enol (-hydroxy)
forms, which can influence its reactivity and intermolecular interactions.[4]

Table 1: Chemical Identifiers and Properties

Parameter Value Reference
CAS Number 3977-23-9 [3]
Molecular Formula CeHoN3O [31[5]
Molecular Weight 139.15 g/mol [5]

2-amino-5,6-dimethyl-1H-
IUPAC Name o [3]
pyrimidin-4-one

4-Pyrimidinol, 2-amino-5,6-
Synonyms ] [3]
dimethyl-

Appearance White crystalline powder [6]

| Melting Point | >300 °C |[7] |
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Structural Elucidation and Tautomerism

The pyrimidine ring can exhibit keto-enol tautomerism. For 2-Amino-5,6-dimethyl-1H-
pyrimidin-4-one, the equilibrium between the 4-hydroxy (enol) form and the pyrimidin-4-one
(keto) form is significant. Solid-state analysis has shown that the keto form, specifically the 1H-
and 3H-tautomers, can be present.[4] This dynamic equilibrium is critical in a biological context,
as different tautomers may present distinct hydrogen bonding patterns to target proteins such
as kinases.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification

The synthesis of substituted 2-aminopyrimidines is a well-established process in organic
chemistry, most commonly achieved through the condensation reaction between a (3-dicarbonyl
compound and guanidine.[7][8] This approach provides a direct and efficient route to the core
pyrimidine heterocycle.

Principle of Synthesis

The reaction proceeds via a cyclocondensation mechanism. Guanidine, with its two
nucleophilic nitrogen atoms, reacts with a B-dicarbonyl compound (or a functional equivalent
like a B-ketoester). The initial condensation forms an intermediate that subsequently cyclizes
via intramolecular nucleophilic attack, followed by dehydration to yield the aromatic pyrimidine
ring. The choice of the dicarbonyl precursor directly dictates the substitution pattern on the final
product. For 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, the required precursor is 3-methyl-
2,4-pentanedione or a related derivative.
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Caption: General workflow for pyrimidine ring synthesis.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for synthesizing analogous 2-
aminopyrimidinols.[7]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in a suitable solvent such as
ethanol.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b184719?utm_src=pdf-body-img
https://www.chemicalbook.com/ProductChemicalPropertiesCB7669802_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide (2.2 equivalents),
to the solution to generate free guanidine in situ. Stir for 15-20 minutes.

e Precursor Addition: Slowly add 3-methyl-2,4-pentanedione (1.0 equivalent) to the reaction
mixture.

o Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-10
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature and then place it in
an ice bath to facilitate precipitation.

« Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to
remove unreacted starting materials.

 Purification: The crude product is purified by recrystallization. Recrystallization from water or
dilute acetic acid is often effective for this class of compounds to yield the final product as a
white, crystalline solid.[6][7]

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination
of spectroscopic methods is employed for full characterization.

Table 2: Spectroscopic Data for Characterization

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7234640.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB7669802_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Features

Signals corresponding to the two distinct
methyl groups (C5-CHs and C6-CHs), a
broad singlet for the amino (-NH2)

1H NMR protons, and signals for the N-H protons
of the pyrimidine ring. The chemical
shifts will vary depending on the solvent
and the dominant tautomeric form.[7][9]

Resonances for the two methyl carbons, the C2
13C NMR (amino-substituted), C4 (carbonyl/enol), C5, and
C6 carbons of the pyrimidine ring.[7][9]

Characteristic peaks for N-H stretching of the
amino group (~3300-3450 cm~1), C=0
stretching of the keto form (~1650 cm~1), and
FT-IR (KBr) C=N/C=C stretching of the pyrimidine ring
(~1550-1620 cm™1). The presence and intensity
of the C=0 peak can provide evidence for the

keto-enol equilibrium.[4][10]

| Mass Spec. (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]* at
m/z = 140.08.[7] |

Applications in Drug Discovery and Medicinal
Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in a wide array
of approved drugs for oncology, infectious diseases, and neurological disorders.[2] Its utility
stems from its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for
forming multiple hydrogen bonds, which facilitates strong and specific interactions with
biological targets.[2]

Scaffold for Kinase Inhibitors
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Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding
pocket of the enzyme. The 2-aminopyrimidine motif is particularly effective in this role. The
amino group at C2 can act as a hydrogen bond donor to the "hinge" region of the kinase, a
critical interaction for potent inhibition.

Derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and
synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key
target in hepatocellular carcinoma.[11] Similarly, other pyrimidin-4-one derivatives have been
explored as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a crucial regulator of
cell division and a target in oncology.[12][13] These studies underscore the potential of the 2-
Amino-5,6-dimethyl-1H-pyrimidin-4-one core as a starting point for developing novel kinase
inhibitors.
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Caption: Role as a core scaffold in a drug discovery workflow.
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Safety, Handling, and Storage

As a laboratory chemical, 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one requires careful

handling to minimize exposure and ensure safety. The following guidelines are based on safety

data for the closely related and structurally similar compound, 2-Amino-4,6-dimethylpyrimidine.

[14][15]

Table 3: Hazard Identification and Safe Handling

Parameter

Hazard Class

Guideline

Skin Irritant (Category 2),
Serious Eye Irritant
(Category 2), May cause
respiratory irritation (STOT
SE 3)

Reference

[14][15]

Personal Protective Equipment
(PPE)

Wear protective gloves (nitrile),
safety glasses with side-
shields, and a lab coat. Use a
dust mask or handle within a

fume hood to avoid inhalation.

[14]

Handling

Avoid contact with skin and
eyes. Do not breathe dust. Use
in a well-ventilated area.
Practice good industrial
hygiene; wash hands

thoroughly after handling.

[14][15]

First Aid

Eyes: Rinse cautiously with
water for several minutes.
Remove contact lenses if
present and easy to do.
Continue rinsing and seek
medical attention. Skin: Wash
with plenty of soap and water.
Inhalation: Move person to

fresh air.

[14]
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| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away
from strong oxidizing agents. |[15] |

Conclusion

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a valuable heterocyclic building block with
significant potential for application in drug discovery and materials science. Its straightforward
synthesis, well-defined chemical properties, and, most importantly, its privileged pyrimidine
core make it an attractive starting point for developing novel therapeutic agents, particularly in
the realm of kinase inhibition. The tautomeric nature of the molecule adds a layer of complexity
that can be strategically exploited in designing targeted molecular interactions. This guide
provides the foundational technical knowledge required for scientists to effectively utilize this
compound in their research programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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